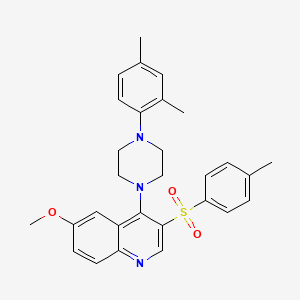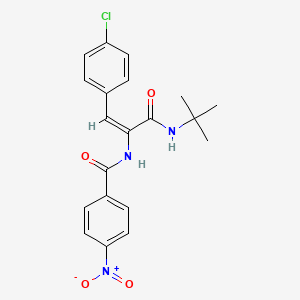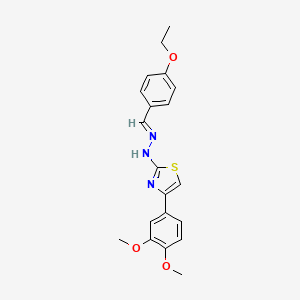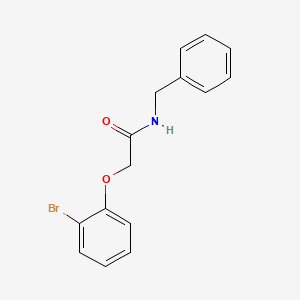
4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline, also known as L-745,870, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
Target of Action
The primary target of 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline is the α receptors . These receptors play a crucial role in the nervous system, mediating the action of catecholamines, particularly noradrenaline and adrenaline.
Mode of Action
This compound interacts with its targets through its phenylpiperazine region, which is an important center where α receptors combine with drugs . It exhibits α receptor blocking activity to varying degrees . This blocking activity can alter the normal functioning of the nervous system, leading to various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline has several advantages for lab experiments, including its high selectivity and potency for the dopamine D4 receptor, its well-established synthesis method, and its availability from commercial sources. However, it also has some limitations, such as its poor solubility in water and its potential off-target effects on other receptors. These limitations need to be taken into consideration while designing experiments using 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline.
Direcciones Futuras
There are several future directions for the scientific research on 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline. One potential application is in the development of novel therapies for neurological disorders such as schizophrenia and ADHD. 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline could be used as a tool to investigate the role of dopamine D4 receptors in these disorders and to identify potential drug targets. Another direction is to explore the potential of 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline in drug addiction research, as dopamine D4 receptors have been implicated in the reward pathways of the brain. Further research is also needed to investigate the potential off-target effects of 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline and to develop more water-soluble analogs for better in vivo efficacy.
Conclusion:
In conclusion, 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its well-established synthesis method, high selectivity and potency for the dopamine D4 receptor, and significant biochemical and physiological effects make it a valuable tool for investigating the role of dopamine D4 receptors in various neurological disorders. However, its limitations need to be taken into consideration while designing experiments, and further research is needed to explore its potential in drug development and addiction research.
Métodos De Síntesis
The synthesis of 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline involves a multi-step process that starts with the reaction of 2,4-dimethylphenylpiperazine with 2-chloro-6-methoxy-3-tosylquinoline. The resulting intermediate is then subjected to various chemical reactions, including reduction, acylation, and cyclization, to obtain the final product. The synthesis method of 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline has been well established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline has shown promising results in various scientific research studies, especially in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline has been used in preclinical studies to investigate the role of dopamine D4 receptors in various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propiedades
IUPAC Name |
4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-20-5-9-24(10-6-20)36(33,34)28-19-30-26-11-8-23(35-4)18-25(26)29(28)32-15-13-31(14-16-32)27-12-7-21(2)17-22(27)3/h5-12,17-19H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWPCBLDSMETAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=C(C=C(C=C5)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine](/img/structure/B2948696.png)
![Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-](/img/structure/B2948697.png)
![3-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2948698.png)

![9-bromo-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2948703.png)
![1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2948704.png)
![7-Azaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B2948705.png)



![N-(benzo[b]thiophen-5-yl)-2-(phenylthio)acetamide](/img/structure/B2948712.png)


![2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile](/img/structure/B2948717.png)